molecular formula C11H22O3 B12788690 Aceticacid, 2-(nonyloxy)- CAS No. 20057-39-0

Aceticacid, 2-(nonyloxy)-

Katalognummer: B12788690
CAS-Nummer: 20057-39-0
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: NCGHBHDXERSOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aceticacid, 2-(nonyloxy)-, also known as 2-(nonyloxy)acetic acid, is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol It is a derivative of acetic acid where a nonyloxy group is attached to the second carbon of the acetic acid molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aceticacid, 2-(nonyloxy)- typically involves the reaction of 1-nonanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 1-nonanol attacks the carbon atom of chloroacetic acid, resulting in the formation of 2-(nonyloxy)acetic acid .

Industrial Production Methods

Industrial production of Aceticacid, 2-(nonyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Aceticacid, 2-(nonyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Aceticacid, 2-(nonyloxy)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Aceticacid, 2-(nonyloxy)- involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nonyloxy group enhances its hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Aceticacid, 2-(nonyloxy)- is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and allows for specific interactions with hydrophobic environments, making it useful in various applications where such properties are desired .

Eigenschaften

CAS-Nummer

20057-39-0

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

2-nonoxyacetic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI-Schlüssel

NCGHBHDXERSOQZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.